



# Application of SARM1 Inhibitors in Traumatic Brain Injury Studies

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Compound of Interest		
Compound Name:	Sarm1-IN-2	
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## **Application Notes**

Traumatic Brain Injury (TBI) is a significant cause of mortality and long-term disability, characterized by primary mechanical damage and a secondary injury cascade that leads to progressive neurodegeneration. A key component of this secondary injury is traumatic axonal injury (TAI), where the activation of the Sterile Alpha and Toll/Interleukin-1 Receptor motif-containing 1 (SARM1) protein plays a pivotal role in executing a programmed axon self-destruction pathway.

SARM1, an NADase enzyme, is activated following axonal injury, leading to the rapid depletion of nicotinamide adenine dinucleotide (NAD+), a critical molecule for cellular energy metabolism and survival.[1] This NAD+ depletion triggers a cascade of events including energy failure, mitochondrial dysfunction, and ultimately, axonal fragmentation and degeneration.[1][2] Genetic deletion of SARM1 in mouse models of TBI has been shown to be highly protective, reducing axonal damage, mitigating white matter atrophy, and improving functional outcomes.[1][3][4][5]

While the specific inhibitor **Sarm1-IN-2** has not yet been documented in published traumatic brain injury studies, the extensive validation of SARM1 as a therapeutic target in TBI through genetic studies provides a strong rationale for the investigation of potent and specific SARM1 inhibitors. Small molecule inhibitors of SARM1 have shown promise in other models of neuronal injury, such as peripheral neuropathy, by preserving axonal structure and function.[6] These inhibitors typically work by blocking the NADase activity of the SARM1 TIR domain.

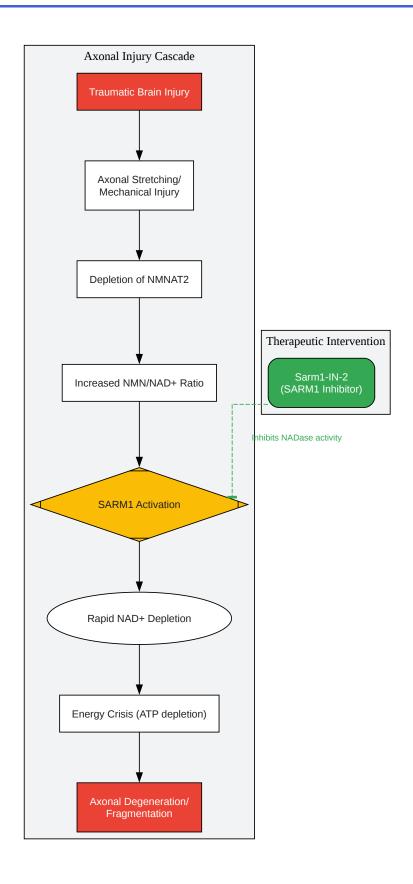


This document provides a generalized framework and protocols for the application of SARM1 inhibitors, like **Sarm1-IN-2**, in the context of TBI research, based on the wealth of data from SARM1 knockout studies and the initial pharmacological inhibitor studies in other neurodegenerative models. The provided protocols and data summaries are intended to serve as a guide for researchers aiming to explore the therapeutic potential of SARM1 inhibition in TBI.

# SARM1 Signaling Pathway in Traumatic Axonal Injury

The following diagram illustrates the proposed signaling cascade leading to axon degeneration after traumatic brain injury and the point of intervention for SARM1 inhibitors.





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Caption: SARM1 signaling cascade following traumatic axonal injury.



## **Quantitative Data Summary**

The following tables summarize key quantitative findings from SARM1 knockout (KO) studies in TBI models, which provide a benchmark for the expected effects of a potent SARM1 inhibitor.

Table 1: Histopathological and Imaging Outcomes in SARM1 KO Mice Following TBI

Outcome Measure	TBI Model	Time Point	Finding in Sarm1 KO vs. Wild-Type (WT)	Reference
Corpus Callosum (CC) Atrophy	Concussive Head Injury	10 weeks	Significantly reduced CC atrophy	[1]
Intact Axons in CC (EM)	Concussive Head Injury	10 weeks	Significantly more intact axons preserved	[1]
Damaged/Demy elinated Axons	Concussive Head Injury	10 weeks	Significantly fewer damaged and demyelinated axons	[1]
β-APP Positive Axons	Closed Head Injury	2h and 48h	Remarkable reduction in β- APP aggregates	[7]
Myelin Loss (MOG)	Concussive Head Injury	Chronic	Significantly less myelin loss	[1]
Neuroinflammati on	Concussive Head Injury	Chronic	Significantly attenuated neuroinflammatio n	[1]
CC Volume (MRI)	Concussive Head Injury	Longitudinal	Attenuated reduction in CC volume	[1]



Table 2: Functional and Biomarker Outcomes in SARM1 KO Mice Following TBI

Outcome Measure	TBI Model	Time Point	Finding in Sarm1 KO vs. Wild-Type (WT)	Reference
Motor Learning	Concussive Head Injury	Chronic	Beneficial effects on motor learning	[1]
Neurological Severity Score	Closed Head Injury	Acute	Strong, early preservation of neurological function	[8]
Plasma pNFH	Closed Head Injury	48 hours	Reduced plasma concentrations	[7][8]
Neuronal Energy Metabolism (MRS)	Closed Head Injury	Acute	Substantially preserved neuronal energy metabolism	[8]

## **Experimental Protocols**

# Protocol 1: In Vitro Assessment of Neuroprotection using Primary Neuronal Cultures

This protocol describes a method to assess the neuroprotective efficacy of a SARM1 inhibitor on primary neurons subjected to axotomy.

- 1. Materials and Reagents:
- Dorsal Root Ganglion (DRG) neurons from embryonic mice or rats
- Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF)
- Poly-D-lysine and laminin-coated culture plates (e.g., 96-well)



- Sarm1-IN-2 or other SARM1 inhibitor
- Vehicle control (e.g., DMSO)
- Micro-scalpel or automated axotomy system
- Fluorescence microscope and live-cell imaging system
- Reagents for immunocytochemistry (e.g., anti-β-III tubulin antibody)
- 2. Experimental Workflow:



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Caption: Workflow for in vitro assessment of SARM1 inhibitor neuroprotection.

#### 3. Detailed Steps:

- Neuron Culture: Isolate and culture DRG neurons on coated plates until they develop a dense network of axons.
- Inhibitor Treatment: Prepare serial dilutions of the SARM1 inhibitor. Two hours prior to injury, replace the culture medium with medium containing the inhibitor or vehicle control.
- Axotomy: Using a micro-scalpel, transect the axonal field.
- Post-Injury Incubation: Return the plates to the incubator for a period of 12-24 hours to allow for axon degeneration to occur in the control group.
- Assessment of Axon Degeneration:
  - Live Imaging: Image the axons at multiple time points post-injury to observe the dynamics of fragmentation.
  - Immunocytochemistry: Fix the cells and stain with an axonal marker like β-III tubulin.



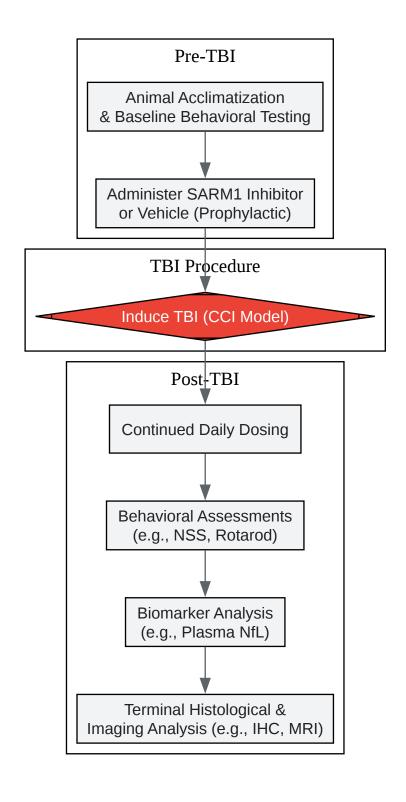
- Quantification: Calculate a "Degeneration Index" by scoring the degree of axonal fragmentation in multiple fields of view for each condition.
- 4. Expected Outcome: Treatment with an effective SARM1 inhibitor is expected to show a dose-dependent preservation of axonal integrity, with significantly lower Degeneration Index scores compared to the vehicle-treated group.

### Protocol 2: In Vivo Evaluation in a Mouse Model of TBI

This protocol outlines a general procedure for testing a SARM1 inhibitor in a controlled cortical impact (CCI) model of TBI in mice.

- 1. Animals and TBI Model:
- Adult male C57BL/6 mice (8-10 weeks old).
- Controlled Cortical Impact (CCI) device.
- Anesthesia (e.g., isoflurane).
- Stereotaxic frame.
- 2. SARM1 Inhibitor Formulation and Administration:
- Based on studies with other small molecule inhibitors, a formulation for oral gavage (e.g., in
   0.5% methylcellulose) or intraperitoneal (IP) injection would be appropriate.
- Dosing: A dose-response study would be necessary. Doses used for other SARM1 inhibitors in vivo (e.g., 100-300 mg/kg daily) can serve as a starting point.[6]
- Treatment Paradigm: Administration could be prophylactic (e.g., 2 hours before TBI) and continued daily post-injury for a defined period (e.g., 3-7 days).
- 3. Experimental Workflow:





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Caption: General experimental workflow for in vivo testing of a SARM1 inhibitor.

#### 4. Detailed Steps:



- Pre-TBI: Perform baseline behavioral tests. Administer the first dose of the SARM1 inhibitor or vehicle.
- TBI Surgery: Anesthetize the mouse and secure it in a stereotaxic frame. Perform a craniotomy over the desired cortical region. Induce a moderate CCI injury. Suture the scalp and allow the animal to recover.
- Post-TBI Care and Dosing: Provide post-operative care, including analgesia. Continue daily administration of the inhibitor for the duration of the study.
- Outcome Assessments:
  - Behavioral Tests: At various time points post-TBI (e.g., 1, 3, 7, 14 days), assess neurological deficits using scales like the Neurological Severity Score (NSS) and motor coordination with the rotarod test.
  - Biomarker Analysis: Collect blood samples to measure plasma levels of neurofilament light chain (NfL), a marker of axonal injury.
  - Terminal Analysis: At the study endpoint, perfuse the animals and collect the brains.
     Perform immunohistochemistry for markers of axonal injury (β-APP), myelin (MOG), and neuroinflammation (Iba1, GFAP). Advanced imaging like MRI can be used to assess white matter integrity and lesion volume.
- 5. Expected Outcome: Mice treated with an effective SARM1 inhibitor are expected to exhibit reduced neurological deficits, lower levels of plasma NfL, and decreased histopathological signs of axonal damage, demyelination, and neuroinflammation in the brain compared to vehicle-treated controls.

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### Methodological & Application





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